molecular formula C20H18FN3O2S B2699364 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide CAS No. 895783-68-3

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2699364
CAS No.: 895783-68-3
M. Wt: 383.44
InChI Key: IMSYHPUTBPEEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide is a synthetic small molecule characterized by a central ethanediamide (oxalamide) backbone linking two distinct aromatic systems. The structure comprises:

  • A 1,3-thiazole ring substituted at position 2 with a 3-fluorophenyl group and at position 4 with an ethyl chain terminating in an ethanediamide moiety.
  • A para-methylphenyl group attached to the second nitrogen of the ethanediamide.

The fluorine atom at the 3-position of the phenyl ring and the methyl group on the terminal phenyl ring likely influence its electronic properties, lipophilicity, and binding interactions compared to analogs .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-13-5-7-16(8-6-13)23-19(26)18(25)22-10-9-17-12-27-20(24-17)14-3-2-4-15(21)11-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSYHPUTBPEEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a fluorophenyl group, indicating possible interactions with various biological targets. This article discusses its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's IUPAC name indicates its complex structure, which includes:

  • A thiazole ring
  • A fluorophenyl substituent
  • An ethylene diamine moiety

Molecular Formula: C20H22FN2OS
Molecular Weight: 367.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease processes:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Blockade: It could block receptors that play a role in microbial resistance or cancer progression.

Anticancer Activity

Research suggests that compounds with thiazole and fluorophenyl moieties exhibit significant anticancer properties. A study indicated that related thiazole derivatives showed efficacy against various cancer cell lines, including breast and colon cancer cells. For instance:

CompoundCell LineIC50 (µM)
Thiazole Derivative AHCT-116 (Colon)6.2
Thiazole Derivative BT47D (Breast)27.3

These findings indicate that this compound could be developed as a lead compound in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of microbial cell wall synthesis or inhibition of key metabolic enzymes.

MicroorganismActivity Observed
Staphylococcus aureusEffective
Escherichia coliModerate

Case Studies

  • Study on Anticancer Efficacy:
    In a preclinical trial, a derivative of the compound was tested against multiple cancer cell lines. The results demonstrated significant apoptosis induction in treated cells compared to controls, highlighting the potential for further development into an anticancer agent .
  • Antimicrobial Evaluation:
    A systematic evaluation of thiazole derivatives indicated that compounds with similar structures exhibited potent antibacterial activity against resistant strains of bacteria. The study concluded that these compounds could serve as templates for developing new antibiotics .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring: Utilizing the Hantzsch thiazole synthesis method.
  • Introduction of the Fluorophenyl Group: Achieved through nucleophilic aromatic substitution.
  • Final Coupling Reaction: Using coupling reagents like DCC to form the final product.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key References
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide 4-Cl instead of 3-F on phenyl ring C₂₁H₁₉ClFN₃O₂S 431.91
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide Trifluoromethylphenyl on thiazole; dihydrobenzodioxin terminal group C₂₃H₂₀F₃N₃O₄S 515.48
N-{2-[2-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide Triazolothiazole core; 4-methoxyphenyl terminal group C₂₂H₁₉FN₆O₃S 474.49

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocycle Modifications : Replacement of the thiazole with a triazolothiazole system (as in ) increases ring complexity and may alter binding affinity to targets like kinases or proteases.
  • Terminal Group Variations : The 4-methylphenyl group in the target compound offers reduced polarity compared to the methoxy or trifluoromethyl groups in analogs, impacting solubility and membrane permeability .
Computational and Crystallographic Insights
  • Crystal Packing : Analogous thiazole-acetamides (e.g., ) exhibit twisted conformations between aromatic rings (e.g., 61.8° dihedral angle), which may influence packing efficiency and solubility.
  • Hydrogen Bonding : N–H⋯N interactions in related compounds stabilize crystal lattices, as seen in , suggesting similar intermolecular forces for the target compound.

Q & A

Q. What are the optimal synthetic conditions for N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis and subsequent amide coupling. Key conditions include:
  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .
  • Catalysts : Triethylamine (TEA) for deprotonation or N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation .
  • Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions .
    Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity product (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent connectivity (e.g., fluorine on phenyl, thiazole protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : If single crystals are obtained, this provides definitive bond lengths and angles .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the amide bond or oxidation of the thiazole ring. Use amber vials to avoid photodegradation .

Q. Which solvents are compatible with this compound for in vitro assays?

  • Methodological Answer : Dimethyl sulfoxide (DMSO) is preferred for biological assays due to its high solubility. Ensure stock solutions are filter-sterilized (0.22 µm membrane) and diluted in assay buffers (e.g., PBS) to avoid solvent toxicity .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer : Start with broad-spectrum assays :
  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes/receptors (e.g., kinases, GPCRs). Key parameters:
  • LogP : Predict membrane permeability (target value: 2–5) .
  • Hydrogen Bonding : Identify donor/acceptor sites (thiazole N, amide O) for target engagement .
    Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Ensure consistent dose ranges (e.g., 0.1–100 µM) and exposure times (24–72 hrs) .
  • Assay Reproducibility : Replicate experiments across independent labs with standardized protocols .
  • Metabolite Screening : LC-MS to detect degradation products that may influence activity .

Q. How to design SAR studies for optimizing thiazole and fluorophenyl moieties?

  • Methodological Answer :
  • Thiazole Modifications : Synthesize analogs with methyl/chloro substituents at C4/C5 to assess steric/electronic effects .
  • Fluorophenyl Alternatives : Replace 3-fluorophenyl with 2- or 4-fluoro derivatives to evaluate positional isomer impact on target affinity .
    Pair SAR data with molecular dynamics simulations to refine binding hypotheses .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor via HPLC-MS to identify degradation products .
  • Stability in Plasma : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .

Q. How to evaluate off-target effects in complex biological systems?

  • Methodological Answer :
  • Proteome Profiling : Use affinity pulldown coupled with mass spectrometry (AP-MS) to identify unintended protein interactors .
  • Transcriptomics : RNA-seq to assess gene expression changes in treated vs. untreated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.